Dicyclohexyl phthalate
Overview
Description
Dicyclohexyl phthalate (DCHP) is a phthalate ester primarily used as a plasticizer in the plastics and packaging industry . It is known for its role in enhancing the flexibility, transparency, durability, and longevity of plastic products .
Molecular Structure Analysis
DCHP has a molecular weight of 330.42 and its linear formula is C6H4-1,2-(CO2C6H11)2 . The 3D structure of DCHP can be viewed using specific software .Chemical Reactions Analysis
DCHP is an ester and can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
DCHP is a granular solid at room temperature . It has a melting point of 63-67 °C and a vapor pressure of 0.1 mmHg at 150 °C . It is soluble in most organic solvents but insoluble in water .Scientific Research Applications
Effects on Fetal and Adult Leydig Cells
- Fetal Leydig Cells: DCHP has been found to impact the distribution and function of fetal Leydig cells as well as testis development in rats. DCHP exposure led to dose-dependent increases in the incidence of multinucleated gonocytes and abnormal fetal Leydig cell aggregation. It also reduced the size of fetal Leydig cells and decreased the expression levels of genes related to steroidogenesis and testis descent, significantly inhibiting testicular testosterone levels (Xiaoheng Li et al., 2016).
- Adult Leydig Cells: In adult rats, DCHP exposure after Leydig cell elimination led to initial increases in Leydig cell number and serum testosterone levels at lower doses but inhibited Leydig cell regeneration and lowered serum testosterone levels at higher doses. This suggests a complex effect of DCHP on Leydig cell regeneration and function depending on the exposure levels (Yao Lv et al., 2019).
Comparative Antioxidant Responses
- Liver Antioxidant Responses in Fish: DCHP was among the phthalates tested for their toxicity on the antioxidant system in the liver of Carassius auratus (goldfish). It was identified as one of the most toxic phthalates, significantly inhibiting the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase (Qing Zheng et al., 2013).
Biodegradation Studies
- Biodegradation by Enterobacter spp.: A novel strain of Enterobacter spp. (YC-IL1) isolated from polluted soil was capable of efficiently degrading DCHP along with other phthalates. This study highlights the potential application of this bacterial strain in the bioremediation of sites polluted with phthalates including DCHP (Imane Lamraoui et al., 2020).
Prenatal Exposure Studies
- Anogenital Distance in Boys: While not directly focused on DCHP, research on phthalate exposures, including DCHP, has been linked to reproductive toxicity. Studies measuring anogenital distance (AGD) as a marker for reproductive toxicity in humans could be relevant for understanding DCHP's potential effects on human reproductive development (C. Bornehag et al., 2014).
Atherosclerosis Development
- PXR Mediation in Atherosclerosis: DCHP exposure in LDL receptor-deficient mice demonstrated that DCHP can significantly increase atherosclerotic lesion areas through the activation of the pregnane X receptor (PXR). This suggests a potential mechanism by which DCHP exposure could contribute to the risk of cardiovascular diseases (Jingwei Liu et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dicyclohexyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAEIGWURALJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4, Array | |
Record name | DICYCLOHEXYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5025021 | |
Record name | Dicyclohexyl phthalate | |
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Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley], WHITE CRYSTALLINE POWDER. | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester | |
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Boiling Point |
392 to 455 °F at 4 mmHg (NTP, 1992), BP: 224 °C at 4 mm Hg, at 0.5kPa: 222-228 °C | |
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Flash Point |
405 °F (NTP, 1992), 180-190 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), In water, 4.0 mg/L at 24 °C., Slightly soluble in chloroform; soluble in ethanol, diethyl ether, Soluble in most organic solvents, SOL IN LINSEED & CASTOR OILS, Solubility in water: none | |
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Density |
1.383 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.383 g/cu cm at 20 °C, 1.4 g/cm³ | |
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Vapor Pressure |
0.1 mmHg at 302 °F (NTP, 1992), 0.00000087 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, 8.69X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
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Mechanism of Action |
Endocrine disrupting chemicals (EDCs) may potentially worsen infectious diseases because EDCs disturb human immune function by interfering with endocrine balance. To evaluate the influence of EDCs on the innate immune function of macrophages, we investigated the effects of 37 possible EDCs on lipopolysaccharide-induced activation of the IFN-beta promoter. Alachlor, atrazine, benomyl, bisphenol A, carbaryl, diethyl phthalate, dipropyl phthalate, kelthane, kepone, malathion, methoxychlor, octachlorostyrene, pentachlorophenol, nonyl phenol, p-octylphenol, simazine and ziram all inhibited the activation. Kepone and ziram showed strong inhibitory effects. Aldicarb, amitrole, benzophenone, butyl benzyl phthalate, 2,4-dichlorophenoxy acetic acid, dibutyl phthalate, 2,4-dichlorophenol, dicyclohexyl phthalate, diethylhexyl adipate, diethylhexyl phthalate, dihexyl phthalate, di-n-pentyl phthalate, methomyl, metribuzin, nitrofen, 4-nitrotoluene, permethrin, trifluralin, 2,4,5-trichlorophenoxyacetic acid and vinclozolin had no significant effects at 100 muM. These results indicate that some agrochemicals and resin-related chemicals may potentially inhibit macrophage function, which suggests that endocrine disruptors may influence the development of infectious diseases., Xenoestrogen dialkyl phthalates, C(6)H(4)(COOC(n)H(m))(2), lack the phenolic hydroxyl group that is an essential structural component of the steroid A ring of 17 beta-estradiol. In order to examine whether dialkyl phthalates imitate the steroid structure, we have synthesized a series of 4-hydroxyl derivatives of dialkyl phthalates. The compounds were examined for their ability to displace [(3)H]17 beta-estradiol from the recombinant human estrogen receptor, which was expressed on Sf9 cells using the vaculovirus expression system. Dialkyl 4-hydroxyl phthalates were found to exhibit several-fold higher binding affinities compared to phthalates without the 4-hydroxyl group. From the analyses of receptor binding modes of dialkyl phthalates with and without the 4-hydroxyl group, it was deduced that the phthalic benzene ring mimics the steroid A ring. A biphasic binding curve observed for dicyclohexyl phthalate was also depicted by its 4-hydroxyl derivative, but it increased binding affinity only at the high affinity binding site. These data suggest that the phthalate benzene moiety recognizes the core of the estrogen receptor binding site and the hydrophobic interaction of the dialkyl moiety substantiates the binding characteristics of the phthalates. The present data indicate that even chemicals with slight structural analogy and weak receptor affinity can perturb the endocrine system when administered in high concentrations. | |
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Product Name |
Dicyclohexyl phthalate | |
Color/Form |
White granular solid, White, crystalline solid, Prisms from alcohol | |
CAS RN |
84-61-7 | |
Record name | DICYCLOHEXYL PHTHALATE | |
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Melting Point |
144 to 149 °F (NTP, 1992), 66 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYCLOHEXYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.